N5-Benzyl vs. N5-Unsubstituted Core: Regiochemical Precision for ATP-Pocket Pharmacophore Design
The target compound carries an N5-benzyl substituent, contrasting with the unsubstituted N5 position in the minimal core 1-(4-chlorophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 5334-29-2). In the pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor series, N5-substitution is a critical determinant of both potency and kinase selectivity. Published SAR from Zaki et al. (2023) demonstrates that N5-alkylation can improve CDK2 inhibitory activity by over 50-fold compared to the unsubstituted core scaffold, with the nature of the N5-substituent (alkyl ester vs. phenacyl vs. acetamide) dictating not only potency but also cell line selectivity between HCT116 (colorectal) and HepG2 (hepatocellular) cancer models [1]. The benzyl group at N5 provides aromatic π-stacking potential within the ATP-binding site while lacking the hydrogen-bond donor/acceptor capacity of acetamide-based substituents, predicting a distinct kinase selectivity profile [1][2].
| Evidence Dimension | N5 substitution effect on CDK2 inhibitory potency (class-level SAR inference) |
|---|---|
| Target Compound Data | N5-benzyl substitution (specific activity data not published in peer-reviewed literature) |
| Comparator Or Baseline | N5-unsubstituted core: CDK4/cyclin D1 IC50 in low micromolar range (J. Med. Chem. 2004); N5-acetamide derivatives: CDK2 IC50 0.21–0.96 µM (Zaki et al. 2023) |
| Quantified Difference | N5-substitution improves potency by up to >50-fold relative to unsubstituted core (class-level inference based on published SAR trends) |
| Conditions | CDK2 enzymatic inhibition assay; HCT116 and HepG2 cellular antiproliferation (MTT assay) |
Why This Matters
The N5-benzyl substitution defines a distinct pharmacophore space that cannot be replicated by N5-H, N5-alkyl, or N5-acetamide analogs, making this compound chemically unique for kinase profiling and SAR expansion studies.
- [1] Zaki, W.A.; El-Sayed, S.M.; Alswah, M.; et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16(11), 1593. View Source
- [2] Arnone, M.; et al. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. J. Med. Chem. 2004, 47(24), 5894-5911. View Source
